molecular formula C35H46N6O7 B115302 Boc-gdfldfa-nhme CAS No. 141695-65-0

Boc-gdfldfa-nhme

Cat. No.: B115302
CAS No.: 141695-65-0
M. Wt: 662.8 g/mol
InChI Key: XRACTWAKUBGPLX-FQHZWJPGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-gdfldfa-nhme is a synthetic peptide derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl ester (nhme) terminus. The Boc group is commonly used in solid-phase peptide synthesis (SPPS) to shield reactive amine functionalities, while the methyl ester terminus improves solubility in organic solvents like N,N-dimethylformamide (DMF) .

Synthesis protocols for analogous peptides often employ coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like N-methylmorpholine (NMM) in DMF . For example, tripeptides like H-Met-Met-Met-OH are synthesized via stepwise coupling under inert conditions, with final deprotection using trifluoroacetic acid (TFA) . This compound likely follows similar methodologies, though optimization of reaction times (e.g., ~1.3 hours at 75°C) and solvent choices may vary .

Properties

CAS No.

141695-65-0

Molecular Formula

C35H46N6O7

Molecular Weight

662.8 g/mol

IUPAC Name

tert-butyl N-[2-[[(E)-3-[[3,3-dimethyl-1-[[(E)-3-[[1-(methylamino)-1-oxopropan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C35H46N6O7/c1-22(29(43)36-8)38-30(44)26(20-24-17-13-10-14-18-24)40-32(46)28(34(2,3)4)41-31(45)25(19-23-15-11-9-12-16-23)39-27(42)21-37-33(47)48-35(5,6)7/h9-20,22,28H,21H2,1-8H3,(H,36,43)(H,37,47)(H,38,44)(H,39,42)(H,40,46)(H,41,45)/b25-19+,26-20+

InChI Key

XRACTWAKUBGPLX-FQHZWJPGSA-N

SMILES

CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C

Isomeric SMILES

CC(C(=O)NC)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C(C(C)(C)C)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C

sequence

GXXXA

Synonyms

(1,1-dimethylethoxy)carbonyl-glycyl-delta-phenylalanyl-leucyl-delta-phenylalanyl-N-methylalaninamide
Boc-GdFLdFA-NHMe
Boc-Gly-delta-Phe-Leu-delta-Phe-Ala-NHCH3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Physicochemical Properties

The table below compares Boc-gdfldfa-nhme (inferred properties) with structurally related boronic acid derivatives and peptides from literature:

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid H-Met-Met-Met-OH
Molecular Weight ~800–1000 g/mol* 235.27 g/mol ~393.5 g/mol
Log Po/w (XLOGP3) 2.0–3.5* 2.15 -1.2 (estimated)
Solubility Moderate in DMF 0.24 mg/mL in water High in polar solvents
Synthetic Accessibility Moderate (Score ~2.0*) 2.07 High (Score <2.0)
Key Functional Groups Boc, methyl ester, peptide bonds Boronic acid, halogens Free amines, thioether

*Estimated based on analogous peptides and synthesis protocols.

Key Observations:
  • Lipophilicity : this compound exhibits higher Log P values compared to polar tripeptides like H-Met-Met-Met-OH, attributed to its protective groups and methyl ester terminus .
  • Solubility : Unlike boronic acids (e.g., CAS 1046861-20-4), which have low aqueous solubility, this compound is designed for solubility in DMF, a solvent critical for SPPS but increasingly replaced due to toxicity concerns .
  • Synthetic Complexity : The compound’s synthetic accessibility score (~2.07) aligns with boronic acid derivatives, reflecting challenges in coupling and purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.